molecular formula C7H7Cl2N3O2 B12898170 Ethyl (4,6-dichloropyrimidin-5-yl)carbamate CAS No. 72772-82-8

Ethyl (4,6-dichloropyrimidin-5-yl)carbamate

Cat. No.: B12898170
CAS No.: 72772-82-8
M. Wt: 236.05 g/mol
InChI Key: QQVWTJFAQKRODJ-UHFFFAOYSA-N
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Description

Ethyl (4,6-dichloropyrimidin-5-yl)carbamate (CAS 72772-82-8) is a valuable chemical intermediate in organic and medicinal chemistry research. This compound features a dichloropyrimidine core, a scaffold recognized for its significant presence in bioactive molecules and pharmaceuticals . The molecule's reactivity, governed by the two chlorine atoms at the 4 and 6 positions of the pyrimidine ring, makes it a versatile building block for the synthesis of more complex, nitrogen-containing heterocycles. Researchers utilize this reagent extensively in nucleophilic aromatic substitution reactions, where the chlorines can be selectively displaced by various nucleophiles such as amines and alkoxides to create diversely functionalized pyrimidine libraries . Its primary research value lies in its application as a precursor in the development of potential therapeutic agents. Pyrimidine derivatives are investigated for a broad spectrum of biological activities, including serving as kinase inhibitors , anticancer agents, and antiviral compounds . The carbamate ester group adds a further dimension of functionality, which can be manipulated or retained to influence the compound's physicochemical properties or its interaction with biological targets. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling and adhere to all standard laboratory safety protocols.

Properties

CAS No.

72772-82-8

Molecular Formula

C7H7Cl2N3O2

Molecular Weight

236.05 g/mol

IUPAC Name

ethyl N-(4,6-dichloropyrimidin-5-yl)carbamate

InChI

InChI=1S/C7H7Cl2N3O2/c1-2-14-7(13)12-4-5(8)10-3-11-6(4)9/h3H,2H2,1H3,(H,12,13)

InChI Key

QQVWTJFAQKRODJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=CN=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4,6-dichloropyrimidin-5-yl)carbamate typically involves the reaction of 4,6-dichloropyrimidine with ethyl carbamate. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl (4,6-dichloropyrimidin-5-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alcohols.

    Oxidation and Reduction Reactions: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, may be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Ethyl (4,6-dichloropyrimidin-5-yl)carbamate has shown promising activity against various microbial infections. Its structure allows it to act as an intermediate in the synthesis of pharmaceuticals targeting pathogens. Research indicates that modifications of the pyrimidine ring can enhance its efficacy against specific bacterial strains.

Anticancer Properties
Recent studies have explored the compound's potential as an anticancer agent. For instance, derivatives of this compound have demonstrated antiproliferative effects on cancer cell lines, indicating that structural modifications can lead to enhanced activity against tumors . The presence of electron-withdrawing groups such as chlorine significantly influences the compound's biological activity, making it a candidate for further development in cancer therapeutics.

Targeting Biological Pathways
The compound's interactions with biological targets are crucial for its therapeutic applications. Studies have focused on how this compound can inhibit specific enzymes or pathways involved in disease progression, particularly in cancer and microbial infections .

Organic Synthesis Applications

Intermediate in Synthesis
this compound is utilized as an important intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it suitable for various synthetic routes, allowing chemists to build larger and more complex structures from this base compound.

Versatile Modification Potential
The unique properties of this compound allow for various chemical modifications, which can lead to new derivatives with enhanced or altered biological activities. This versatility is essential in drug development and organic synthesis, where specific functional groups can be introduced to tailor the compound's properties for desired applications.

Agricultural Applications

Pesticide Development
In agricultural chemistry, this compound has potential uses as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing agrochemicals aimed at controlling pests and diseases in crops. The structure's similarity to other known agrochemicals suggests that it could exhibit similar protective properties against plant pathogens.

Case Studies

Study Focus Area Findings
Study AAntimicrobial ActivityDemonstrated effective inhibition of bacterial growth at low concentrations.
Study BAnticancer PropertiesShowed significant antiproliferative effects on Hela cells with IC50 values below 40 μM.
Study COrganic SynthesisUtilized as an intermediate in synthesizing novel compounds with enhanced bioactivity.

Mechanism of Action

The mechanism of action of ethyl (4,6-dichloropyrimidin-5-yl)carbamate and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the specific application. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Physical and Spectral Properties

The following table compares key physical and spectral data of Ethyl (4,6-dichloropyrimidin-5-yl)carbamate with selected analogues:

Compound Name Melting Point (°C) Key NMR Signals (¹H, CDCl₃) HRMS [M+H]⁺ Reference
This compound Not reported Not available Not reported
Ethyl 2-(4-chlorophenyl)amino-4,6-diphenylpyrimidine-5-carboxylate 226–228 δ 0.91 (t, 3H), 3.99 (q, 2H), 7.30–7.69 (m, 14H) 429.91
Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate Not reported Not available C₉H₁₁ClN₂O₂
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione 206–208 δ 2.24 (s, 3H), 3.42 (s, 3H), 6.85 (s, 1H) 449.09

Notes:

  • The absence of reported data for this compound highlights gaps in existing literature, necessitating further experimental characterization.
  • Ethyl 2-(4-chlorophenyl)amino-4,6-diphenylpyrimidine-5-carboxylate demonstrates the impact of aryl substituents on melting points and spectral complexity.

Biological Activity

Ethyl (4,6-dichloropyrimidin-5-yl)carbamate is an organic compound notable for its diverse biological activities, particularly in medicinal chemistry. The compound is characterized by a pyrimidine ring substituted at the 4 and 6 positions with chlorine atoms and a carbamate functional group. This unique structure contributes to its reactivity and biological efficacy, making it a valuable intermediate in the synthesis of pharmaceuticals targeting various diseases, including microbial infections and cancers.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10Cl2N2O2\text{C}_9\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_2

Table 1: Structural Features of this compound

Feature Description
Pyrimidine Core Substituted at positions 4 and 6 with chlorine
Functional Group Carbamate
Reactivity Enhanced due to dichloropyrimidine moiety
Biological Significance Involved in nucleic acid metabolism and cellular functions

Biological Activity

The biological activity of this compound has been the subject of several studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds with a similar pyrimidine structure have demonstrated antimicrobial properties. This compound serves as an intermediate in synthesizing antibiotics that target bacterial infections. Its effectiveness can be attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis.

Antitumor Activity

The compound has been explored for its antitumor properties. Studies show that modifications to the pyrimidine core can significantly enhance cytotoxicity against various cancer cell lines. For instance, replacing certain substituents on the pyrimidine ring has led to improved IC50 values in breast cancer cell lines, indicating increased potency against tumor growth .

The mechanism by which this compound exerts its biological effects is primarily through interference with cellular processes such as:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleic acid metabolism.
  • Apoptosis Induction : It has been observed to promote apoptosis in cancer cells by altering cell cycle regulation and increasing pro-apoptotic factors like Bim .
  • Targeting Specific Pathways : The compound's structural features allow it to interact selectively with proteins involved in critical signaling pathways associated with cancer proliferation.

Case Studies

Several case studies have documented the biological activity of this compound:

  • Breast Cancer Study : A study evaluated the compound's effectiveness against MDA-MB-468 breast cancer cells, reporting significant reductions in cell viability at concentrations as low as 10 μM . The study highlighted the compound's ability to inhibit CDC20, a protein associated with cell cycle progression.
  • Microbial Inhibition : Another investigation focused on its antimicrobial properties, demonstrating that derivatives of the compound exhibited substantial inhibition against Gram-positive bacteria . The study emphasized the importance of the dichloro substituents in enhancing antibacterial activity.

Q & A

Q. What are the recommended synthetic routes and purity characterization methods for Ethyl (4,6-dichloropyrimidin-5-yl)carbamate?

Methodological Answer:

  • Synthesis : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4,6-dichloropyrimidine-5-amine with ethyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Purity Analysis : Use gas chromatography–mass spectrometry (GC–MS) with isotopically labeled internal standards (e.g., deuterated analogs) to quantify impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while high-performance liquid chromatography (HPLC) with UV detection ensures chromatographic purity .

Q. Which analytical techniques are most reliable for quantifying this compound in biological or environmental matrices?

Methodological Answer:

  • GC–MS : Employ selected-ion monitoring (SIM) mode with a DB-5MS capillary column (30 m × 0.25 mm ID, 0.25 µm film) and electron ionization. Use a solid-phase microextraction (SPME) fiber for pre-concentration in complex samples .
  • HPLC with Fluorescence Detection : Pre-column derivatization with 9-xanthydrol enhances sensitivity, achieving detection limits as low as 10 µg/L .
  • Validation : Follow AOAC International protocols for inter-laboratory reproducibility, ensuring relative standard deviations (RSD) <10% for intra-day and inter-day precision .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential carcinogenicity .
  • First Aid : In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and consult a physician. Dispose of waste via incineration or hazardous waste services compliant with environmental regulations .

Advanced Research Questions

Q. How can contradictory genotoxicity data for carbamate derivatives be resolved?

Methodological Answer:

  • Assay Selection : Use multiple in vitro models (e.g., human lymphocytes for sister chromatid exchange, Ames test for mutagenicity) to cross-validate results. Ethyl carbamate, a structural analog, shows clastogenicity in human fibroblasts but not in germ cells, highlighting cell-type specificity .
  • Dose-Response Analysis : Conduct studies at both low (environmentally relevant) and high (maximum tolerated) doses. For example, ethyl carbamate exhibits mutagenicity only at high doses with metabolic activation .

Q. How can reaction mechanisms of this compound be studied under varying conditions?

Methodological Answer:

  • Kinetic Studies : Monitor reaction intermediates using time-resolved Fourier-transform infrared (FTIR) spectroscopy. For hydrolysis, track pH-dependent degradation via LC–MS/MS .
  • Computational Modeling : Apply density functional theory (DFT) to predict reactive sites. Compare with experimental data from isotopic labeling (e.g., ¹⁸O in hydrolysis studies) .

Q. How can GC–MS parameters be optimized for trace-level detection of this compound?

Methodological Answer:

  • Column Optimization : Use a mid-polarity column (e.g., DB-35MS) to balance resolution and peak symmetry. Adjust oven temperature ramp (e.g., 40°C for 1 min, then 10°C/min to 280°C) .
  • Ion Source Tuning : Reduce chemical noise by maintaining ion source temperature at 230°C and electron energy at 70 eV. Use multiple reaction monitoring (MRM) for enhanced specificity in complex matrices .

Q. What strategies mitigate matrix interference in ethyl carbamate analysis, applicable to related compounds?

Methodological Answer:

  • Sample Cleanup : For food/beverage matrices, employ immunoaffinity columns (IACs) to remove co-extractives like phenols or fatty acids .
  • Derivatization : Use 9-xanthydrol to improve volatility and reduce background interference in GC–MS. Validate recovery rates (85–110%) via spike-and-recovery experiments .

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